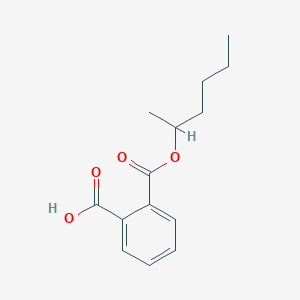

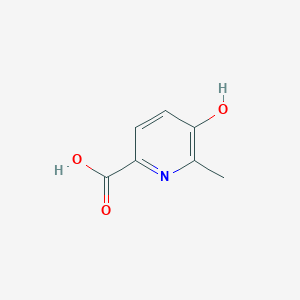

5-Hydroxy-6-methylpyridine-2-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyridine carboxylic acids and their derivatives has been extensively explored. For instance, Charbonnière et al. (2001) described the synthesis of bipyridine derivatives starting from a bromo-bipyridine building block, which undergoes functionalization to give tridentate ligands, showcasing a method that might be adapted for synthesizing compounds like 5-Hydroxy-6-methylpyridine-2-carboxylic acid (Charbonnière, Weibel, & Ziessel, 2001).

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including those similar to 5-Hydroxy-6-methylpyridine-2-carboxylic acid, often features interesting coordination modes for metal complexation, as highlighted by Gao et al. (2006) in their study on metal-organic frameworks based on hydroxypyridine dicarboxylic acid ligands. These studies provide insights into the molecular architecture and potential binding capabilities of 5-Hydroxy-6-methylpyridine-2-carboxylic acid (Gao, Yi, Zhao, Zhao, Cheng, Liao, & Yan, 2006).

Chemical Reactions and Properties

Chemical reactivity and the formation of coordination compounds are notable properties of pyridine carboxylic acids. Studies by Brown, Chisholm, and Gribble (2007) on the substitution chemistry of MM quadruply bonded complexes with the anion of 2-hydroxy-6-methylpyridine highlight the versatility of pyridine derivatives in forming structurally diverse and complex metal-organic frameworks (Brown, Chisholm, & Gribble, 2007).

Physical Properties Analysis

The physical properties of pyridine carboxylic acids, such as solubility, melting points, and crystal structure, are crucial for their application in material science and organic chemistry. The study of molecular cocrystals by Byriel et al. (1992) provides an example of how carboxylic acids interact with organic bases, which could be relevant for understanding the solubility and crystallization behavior of 5-Hydroxy-6-methylpyridine-2-carboxylic acid (Byriel, Kennard, Lynch, Smith, & Thompson, 1992).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, define the applications of pyridine carboxylic acids in organic synthesis and coordination chemistry. The work by Tian, Strid, and Eriksson (2011) on the catalytic mechanism of MHPC oxygenase with 2-methyl-3-hydroxypyridine-5-carboxylic acid, offers insights into the reactivity of hydroxypyridine carboxylic acids and their potential biological and catalytic applications (Tian, Strid, & Eriksson, 2011).

Applications De Recherche Scientifique

1. Synthesis and Characterization of Novel Compounds

5-Hydroxy-6-methylpyridine-2-carboxylic acid is instrumental in the synthesis and characterization of novel compounds. For instance, its derivatives have been used in the creation of tridentate ligands suitable for complexing with lanthanide(III) cations, as explored by Charbonnière et al. (2001) (Charbonnière, Weibel, & Ziessel, 2001). Additionally, Yenikaya et al. (2011) synthesized a novel amino salicylato salt and its Cu(II) complex using derivatives of 5-Hydroxy-6-methylpyridine-2-carboxylic acid, which showed potential as inhibitors of human carbonic anhydrase isoenzymes (Yenikaya et al., 2011).

2. Role in Tautomerism and Structural Analysis

The compound is also significant in the study of tautomerism and structural analysis of organic molecules. For example, Van Stipdonk et al. (2014) investigated the gas-phase structure of deprotonated 6-hydroxynicotinic acid, a derivative of 5-Hydroxy-6-methylpyridine-2-carboxylic acid, to understand better the tautomerization of N-heterocyclic compounds (Van Stipdonk et al., 2014).

3. Development of Pharmaceutical Intermediates

Furthermore, this compound plays a role in developing pharmaceutical intermediates. Bai Jin-quan (2013) reviewed the synthesis methods of 5-methylpyrazine-2-carboxylic acid, an important pharmaceutical intermediate, highlighting the chemical, electrochemical, and microbial synthesis methods, with chemical synthesis being the most widely used method. This process involves the utilization of 5-Hydroxy-6-methylpyridine-2-carboxylic acid derivatives (Bai Jin-quan, 2013).

Safety And Hazards

Propriétés

IUPAC Name |

5-hydroxy-6-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-6(9)3-2-5(8-4)7(10)11/h2-3,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGJZYTUFVQTNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300077 | |

| Record name | 5-Hydroxy-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-6-methylpyridine-2-carboxylic acid | |

CAS RN |

121447-41-4 | |

| Record name | 5-Hydroxy-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.